![molecular formula C9H16ClNS B1448496 Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride CAS No. 1607276-60-7](/img/structure/B1448496.png)

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride

Descripción general

Descripción

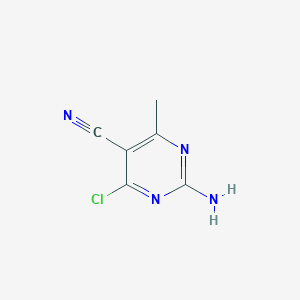

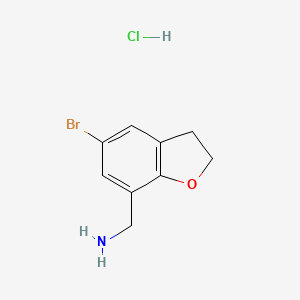

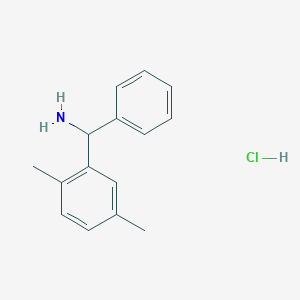

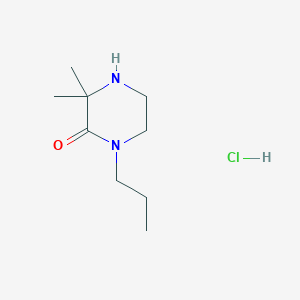

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .

Synthesis Analysis

The synthesis of this compound involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H13NS . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .Chemical Reactions Analysis

This compound is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one, which can be seen as a phenylacetone derivative .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties : This compound serves as a precursor or intermediate in the synthesis of complex molecules. For example, it has been used in the generation of structurally diverse libraries through alkylation and ring closure reactions, highlighting its versatility in organic synthesis. These processes enable the creation of dithiocarbamates, thioethers, and various nitrogen-containing heterocycles, contributing to the development of new materials and pharmaceuticals (Roman, 2013).

Molecular Interactions and Structural Analysis : Research into molecules containing thiophene units, similar to Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride, often focuses on understanding their noncovalent interactions. Studies involving crystallographic and quantum theoretical analysis (QTAIM) offer insights into the structural and electronic properties of thiophene derivatives, aiding in the design of materials with specific functionalities (El-Emam et al., 2020).

Pharmacological Applications : While direct studies on this compound's pharmacological applications are limited, related research indicates the potential of thiophene derivatives in developing new therapeutic agents. The synthesis of novel Mannich base derivatives, including those with thiophene units, has been explored for anti-diabetic and anti-inflammatory activities. These compounds demonstrate significant biological activity, suggesting the therapeutic potential of thiophene derivatives in treating various diseases (Gopi & Dhanaraju, 2018).

Material Science and Catalysis : Thiophene derivatives are also investigated for their applications in material science, including the development of polymorphic forms for pharmaceutical compounds. Such studies contribute to understanding the physicochemical properties that affect the stability, solubility, and bioavailability of drug molecules, impacting their development and formulation (Vogt et al., 2013).

Mecanismo De Acción

Target of Action

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is a thiophene-based compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .

Mode of Action

It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

It is known that thiophene derivatives can influence a variety of biological pathways due to their broad spectrum of pharmacological properties .

Result of Action

It is known that thiophene derivatives can have a variety of effects at the molecular and cellular level due to their broad spectrum of pharmacological properties .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride plays a significant role in biochemical reactions, primarily as a norepinephrine-dopamine reuptake inhibitor. This compound interacts with norepinephrine and dopamine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft . The interaction with these transporters is selective, with a higher affinity for norepinephrine transporters compared to dopamine transporters . This selectivity influences the compound’s pharmacological profile and potential therapeutic applications.

Cellular Effects

This compound affects various types of cells, particularly those in the central nervous system. By inhibiting the reuptake of norepinephrine and dopamine, it enhances neurotransmission and can lead to increased neuronal activity . This compound influences cell signaling pathways, particularly those involving adrenergic and dopaminergic receptors. Additionally, it can impact gene expression by modulating the activity of transcription factors that respond to changes in neurotransmitter levels . Cellular metabolism may also be affected, as the increased neurotransmitter levels can alter the metabolic demands of neurons.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to norepinephrine and dopamine transporters. By binding to these transporters, the compound prevents the reuptake of norepinephrine and dopamine into presynaptic neurons, leading to an accumulation of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter signaling and enhanced synaptic transmission. The compound’s selectivity for norepinephrine transporters over dopamine transporters is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can undergo degradation when exposed to light and air, leading to a decrease in its potency . Long-term studies have shown that prolonged exposure to the compound can result in adaptive changes in cellular function, such as receptor desensitization and alterations in neurotransmitter synthesis . These temporal effects are crucial for understanding the compound’s long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance locomotor activity and cognitive function by increasing neurotransmitter levels . At higher doses, it can lead to toxic effects, including cardiovascular and gastrointestinal symptoms . Threshold effects have been observed, where a certain dosage is required to elicit a significant pharmacological response. Toxicity studies have shown that high doses can result in adverse effects such as hyperthermia, hypertension, and behavioral changes .

Metabolic Pathways

This compound is metabolized through several pathways, primarily involving the cytochrome P450 enzyme system. The compound undergoes hydroxylation, demethylation, and deamination, leading to the formation of various metabolites . One of the key metabolic pathways involves the formation of thiophene S-oxide, which is further metabolized to thiophene-2-carboxylic acid . These metabolites are excreted in the urine. The involvement of cytochrome P450 enzymes, particularly CYP2C19, is crucial for the compound’s metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters such as norepinephrine and dopamine transporters play a role in its cellular uptake and distribution. The compound’s lipophilicity also influences its distribution, allowing it to accumulate in lipid-rich tissues . Binding proteins may also facilitate its transport within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in synaptic vesicles and presynaptic terminals, where it interacts with neurotransmitter transporters . This localization is crucial for its role in inhibiting neurotransmitter reuptake. Additionally, post-translational modifications such as phosphorylation may influence its targeting to specific subcellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.

Propiedades

IUPAC Name |

N-ethyl-1-thiophen-3-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS.ClH/c1-3-10-8(2)6-9-4-5-11-7-9;/h4-5,7-8,10H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTTWDIKHJVOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CSC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine dihydrochloride](/img/structure/B1448424.png)